Cas no 439111-64-5 (N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide)

N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry. It exhibits a unique structure that combines a pyrrole ring with a fluorinated benzoyl group and a dimethylamino substituent. This compound's structural diversity offers a wide range of synthetic applications, particularly in the development of novel therapeutic agents. Its specific functional groups provide opportunities for further modification and optimization, making it a valuable tool in drug discovery research.
N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide structure
439111-64-5 structure
商品名:N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
CAS番号:439111-64-5
MF:
メガワット:
CID:4651626

N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI80630-5mg
N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
439111-64-5 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI80630-1g
N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
439111-64-5 >90%
1g
$1295.00 2024-04-20
TRC
N160580-25mg
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
439111-64-5
25mg
$ 230.00 2022-06-03
abcr
AB581701-500mg
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide; .
439111-64-5
500mg
€678.60 2024-08-02
abcr
AB581701-1g
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide; .
439111-64-5
1g
€1312.80 2024-08-02
TRC
N160580-50mg
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
439111-64-5
50mg
$ 380.00 2022-06-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00919655-1g
N-[3-(Dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
439111-64-5 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI80630-10mg
N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
439111-64-5 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI80630-1mg
N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
439111-64-5 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI80630-500mg
N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
439111-64-5 >90%
500mg
$720.00 2024-04-20

N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide 関連文献

N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamideに関する追加情報

Professional Introduction to N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS No. 439111-64-5)

N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide, identified by its CAS number 439111-64-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular architecture, combines a pyrrole core with functional groups that make it a promising candidate for various applications in drug discovery and medicinal chemistry.

The structural motif of N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide features a pyrrole ring substituted at the 4-position with a 4-fluorobenzoyl group, while the 2-position is amide-bonded to an N-substituted propyl chain. The presence of the dimethylamino group at the propyl chain's terminal position enhances the compound's basicity, making it a versatile intermediate for further functionalization. This unique combination of functionalities positions the compound as a valuable building block in the synthesis of more complex molecules.

In recent years, there has been growing interest in pyrrole derivatives due to their broad spectrum of biological activities. Pyrroles are known to exhibit properties such as antiviral, antibacterial, and anticancer effects, making them attractive scaffolds for drug development. The introduction of fluorine atoms into aromatic rings, as seen in the 4-fluorobenzoyl moiety, is particularly noteworthy. Fluorine substitution can significantly influence the electronic properties and metabolic stability of molecules, often leading to improved pharmacokinetic profiles.

The N-substituted propyl chain in N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide not only contributes to the compound's solubility but also provides a handle for further derivatization. This feature is particularly useful in medicinal chemistry, where modifications at various positions can be explored to optimize biological activity. The amide linkage between the pyrrole ring and the propyl chain also offers opportunities for further chemical manipulation, enabling the synthesis of peptidomimetics and other bioactive molecules.

The compound's potential applications extend beyond simple intermediates. Recent studies have highlighted the role of pyrrole derivatives in modulating enzyme activity and interacting with biological targets. For instance, modifications of the pyrrole core have been shown to enhance binding affinity to proteins such as kinases and transcription factors. The presence of both basic and aromatic functionalities in N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide makes it an excellent candidate for designing molecules that can interact with these targets through multiple non-covalent interactions.

In addition to its role as a synthetic intermediate, N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide has shown promise in preliminary pharmacological studies. Researchers have explored its potential as a precursor for molecules with anti-inflammatory and immunomodulatory properties. The fluorine atom's ability to influence metabolic pathways suggests that derivatives of this compound could exhibit enhanced bioavailability and reduced susceptibility to degradation by enzymes.

The synthesis of N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the 4-fluorobenzoyl group typically involves acylation reactions, while the amide bond formation can be achieved through coupling reactions such as those catalyzed by palladium or copper complexes. The N-substitution on the propyl chain is often performed using reagents like dimethylamine or its salts.

The compound's handling and storage require adherence to standard laboratory practices to maintain its integrity. Solubility studies indicate that N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile, which facilitates its use in various chemical transformations. However, care must be taken to avoid moisture exposure, as hydrolysis of the amide bond could occur under certain conditions.

The growing interest in fluorinated pyrroles has led to advancements in synthetic methodologies that allow for more efficient access to these compounds. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the introduction of fluorine atoms at specific positions with high precision. These advancements are particularly relevant for N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide, as they provide chemists with powerful tools for designing derivatives with tailored biological activities.

In conclusion, N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide (CAS No. 439111-64-5) strong>) represents a significant advancement in pharmaceutical chemistry due to its complex structure and versatile functionality. Its potential applications in drug discovery are vast, ranging from serving as a synthetic intermediate to being a precursor for bioactive molecules with therapeutic implications. As research continues to uncover new biological activities associated with pyrrole derivatives, compounds like this one will undoubtedly play a crucial role in developing next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:439111-64-5)N-3-(Dimethylamino)propyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
A1224895
清らかである:99%
はかる:1g
価格 ($):550